

Lys-Ala-pNA: A Chromogenic Substrate for Dipeptidyl Peptidase II

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Ala-pNA (L-Lysyl-L-alanine-p-nitroanilide) is a chromogenic substrate primarily utilized for the characterization and quantification of Dipeptidyl Peptidase II (DPP II) activity.[1][2] DPP II, also known as dipeptidyl peptidase 7 (DPP7) or quiescent cell proline dipeptidase (QPP), is a serine protease that cleaves N-terminal dipeptides from polypeptide chains, showing a preference for substrates with proline or alanine at the penultimate (P1) position.[3][4] This document provides a comprehensive overview of the enzymatic kinetics, experimental protocols, and physiological relevance of the DPP II-**Lys-Ala-pNA** system.

Enzyme-Substrate Interaction and Kinetics

The enzymatic reaction involves the hydrolysis of the amide bond in **Lys-Ala-pNA** by DPP II, releasing the dipeptide Lys-Ala and a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the DPP II enzymatic activity.[5]

Quantitative Data

The kinetic parameters for the hydrolysis of **Lys-Ala-pNA** by human Dipeptidyl Peptidase II have been determined, providing valuable data for enzyme characterization and inhibitor screening.



Kinetic Parameter	Value	Experimental Conditions
Michaelis Constant (Km)	0.42 mM	pH 5.5
Catalytic Efficiency (kcat/Km)	0.4 x 106 M-1s-1	pH 5.5

Table 1: Kinetic parameters for the hydrolysis of **Lys-Ala-pNA** by human Dipeptidyl Peptidase II.[1][2][6]

It is noteworthy that while other substrates like Lys-Pro-pNA and Ala-Pro-pNA exhibit higher sensitivity for human DPP II, **Lys-Ala-pNA** is considered more selective.[2][6]

Experimental Protocol: DPP II Activity Assay

The following protocol outlines a standard method for determining DPP II activity using **Lys-Ala-pNA** as a substrate.

Materials:

- Purified or recombinant Dipeptidyl Peptidase II
- Lys-Ala-pNA substrate solution (1 mM in a suitable buffer)
- Assay Buffer: 0.05 M cacodylic acid/NaOH buffer, pH 5.5
- Microtiter plate (96-well)
- Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

- Enzyme Preparation: Dilute the DPP II enzyme stock to the desired concentration in the assay buffer.
- Reaction Setup: In a 96-well microtiter plate, add 10 μL of the diluted enzyme solution to each well.



- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
- Initiation of Reaction: To each well, add 190 μL of the pre-warmed Lys-Ala-pNA substrate solution to achieve a final volume of 200 μL and a final substrate concentration of 1 mM.[5]
- Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time (e.g., every minute for 10-30 minutes) at 37°C using a microplate reader.[5]
- Data Analysis:
 - Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
 - The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M-1cm-1).
 - Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the release of 1 μmol of p-nitroaniline per minute under the specified assay conditions.[2]

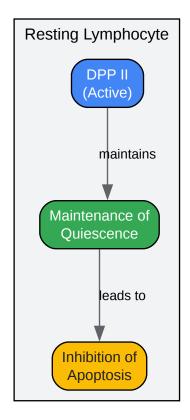
Physiological Significance and Signaling

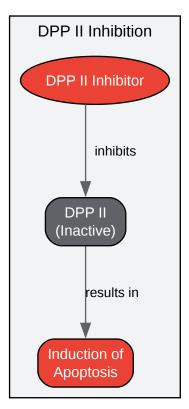
DPP II is an intracellular protease primarily localized to the vesicular system and has been implicated in various cellular processes.[3][4] Its physiological role is not fully elucidated, but it is suggested to be involved in cell differentiation, protection from apoptosis, and the degradation of collagen fragments and neuropeptides.[3][4]

The enzyme's involvement in immune regulation is of particular interest. DPP II has been identified as a regulator of lymphocyte quiescence.[7] Inhibition of DPP II in resting lymphocytes, but not in activated ones, leads to apoptotic cell death, suggesting a role in maintaining the quiescent state of immune cells.[7]

Below is a diagram illustrating the proposed role of DPP II in regulating lymphocyte quiescence and apoptosis.







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DPP II's role in lymphocyte quiescence.

This workflow demonstrates that in a resting lymphocyte, active DPP II contributes to the maintenance of quiescence and the inhibition of apoptosis. Upon introduction of a DPP II inhibitor, the enzyme becomes inactive, leading to the induction of apoptosis. This highlights the potential of DPP II as a therapeutic target in diseases characterized by immune dysregulation.[7][8]

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- 5. AID 1344315 Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μI for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 $1\frac{1}{4}$ mol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesa viewide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/I DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
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